molecular formula C8H16N2O4 B15222038 3-Amino-2-((butoxycarbonyl)amino)propanoic acid

3-Amino-2-((butoxycarbonyl)amino)propanoic acid

Cat. No.: B15222038
M. Wt: 204.22 g/mol
InChI Key: ZRTGKNHMZMLLEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-((butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of diaminopropionic acid. One common method involves dissolving 3-aminopropionic acid in tetrahydrofuran and a 10% sodium hydroxide solution, followed by the addition of di-tert-butyl dicarbonate at low temperatures. The reaction mixture is then stirred at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-((butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-((butoxycarbonyl)amino)propanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-((butoxycarbonyl)amino)propanoic acid involves its role as a protected amino acid derivative. The butoxycarbonyl (Boc) group protects the amino group during chemical reactions, preventing unwanted side reactions. This allows for selective reactions at other functional groups. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-((butoxycarbonyl)amino)propanoic acid is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. This makes it particularly useful in peptide synthesis and other applications where selective protection of functional groups is required .

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

3-amino-2-(butoxycarbonylamino)propanoic acid

InChI

InChI=1S/C8H16N2O4/c1-2-3-4-14-8(13)10-6(5-9)7(11)12/h6H,2-5,9H2,1H3,(H,10,13)(H,11,12)

InChI Key

ZRTGKNHMZMLLEV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC(CN)C(=O)O

Origin of Product

United States

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